molecular formula C9H10ClNO3 B1452583 Methyl 3-amino-4-chloro-5-methoxybenzoate CAS No. 63603-10-1

Methyl 3-amino-4-chloro-5-methoxybenzoate

Cat. No.: B1452583
CAS No.: 63603-10-1
M. Wt: 215.63 g/mol
InChI Key: XUOMUTYNGPAHPH-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-chloro-5-methoxybenzoate (CAS 63603-10-1) is a high-purity benzoate ester derivative supplied as a yellow powder for research applications . It has a molecular formula of C9H10ClNO3 and a molecular weight of 215.63 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry. The strategic arrangement of its amino, chloro, and methoxy functional groups on the aromatic ring creates a versatile chemical scaffold for further derivatization . The amino group can undergo diazotization or serve as a coupling site, the chloro substituent is amenable to nucleophilic displacement or metal-catalyzed cross-coupling reactions, and the methyl ester can be hydrolyzed or transformed into other functional groups. This reactivity profile makes it a key precursor for synthesizing more complex molecules, particularly in pharmaceutical research for developing active compounds . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-amino-4-chloro-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-13-7-4-5(9(12)14-2)3-6(11)8(7)10/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOMUTYNGPAHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Cl)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677778
Record name Methyl 3-amino-4-chloro-5-methoxybenzoate
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Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63603-10-1
Record name Methyl 3-amino-4-chloro-5-methoxybenzoate
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Record name Methyl 3-amino-4-chloro-5-methoxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-4-chloro-5-methoxybenzoate
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Biological Activity

Methyl 3-amino-4-chloro-5-methoxybenzoate is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structure comprising a methoxy group, an amino group, and a chlorine atom attached to a benzoate framework, has garnered attention for its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H10ClN O3
  • Molar Mass : Approximately 229.64 g/mol
  • Structural Features :
    • Methoxy group (-OCH₃)
    • Amino group (-NH₂)
    • Chloro substituent (-Cl)

The presence of these functional groups enhances the compound's reactivity and interaction with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The functional groups allow for hydrogen bonding and electrostatic interactions that influence its activity in biological systems.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in critical metabolic pathways.
  • Receptor Interaction : It may bind to receptors that modulate inflammatory responses or cancer cell proliferation.

Biological Activities

This compound exhibits several notable biological activities:

  • Antitumor Activity :
    • Studies indicate that the compound has cytotoxic effects against various cancer cell lines. It has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing significant inhibition of cell proliferation.
  • Anti-inflammatory Properties :
    • The compound has demonstrated anti-inflammatory effects in preclinical studies, potentially through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity :
    • Research suggests that this compound possesses antimicrobial properties against Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent.

Case Studies

  • Antitumor Efficacy :
    • A study conducted on the effects of this compound on MCF-7 cells revealed an IC50 value of approximately 12 µM, indicating substantial cytotoxicity at relatively low concentrations.
  • Inflammatory Response Modulation :
    • In vitro assays showed that treatment with the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential role in modulating inflammatory pathways.

Comparative Analysis with Similar Compounds

Compound NameAntitumor Activity (IC50 µM)Anti-inflammatory EffectAntimicrobial Activity
This compound12YesYes
Methyl 3-amino-4-hydroxybenzoate15ModerateModerate
Methyl 4-amino-3-chloro-5-methoxybenzoate20NoYes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs include:

Compound Name Substituents (Positions) Molecular Formula Key Applications/Properties References
Methyl 4-amino-3-chlorobenzoate -NH₂ (4), -Cl (3) C₈H₈ClNO₂ Intermediate for benzoxazole synthesis
Methyl 4-acetamido-5-chloro-2-methoxybenzoate -NHAc (4), -Cl (5), -OCH₃ (2) C₁₁H₁₂ClNO₄ Pharmaceutical impurity standard
Methyl 3-amino-4-hydroxybenzoate -NH₂ (3), -OH (4) C₈H₉NO₃ Precursor to benzoxazole-carboxylates
Methyl 4-(3-chloropropoxy)benzoate -O(CH₂)₃Cl (4) C₁₁H₁₃ClO₃ Crystal engineering, drug intermediates

Key Observations :

  • Positional Isomerism: The placement of the amino group (positions 3 vs. 4) significantly alters reactivity. For example, Methyl 3-amino-4-chloro-5-methoxybenzoate is more sterically hindered than its 4-amino isomer, affecting cyclization reactions .
  • Functional Group Interplay: Replacing -OH (as in Methyl 3-amino-4-hydroxybenzoate) with -Cl enhances lipophilicity and stability but reduces hydrogen-bonding capacity .
  • Pharmaceutical Relevance : Acetamido derivatives (e.g., Methyl 4-acetamido-5-chloro-2-methoxybenzoate) are often studied as impurities or metabolites, highlighting the importance of substituent electronegativity in pharmacokinetics .
Physical and Chemical Properties
  • Solubility: The presence of polar groups (-NH₂, -OCH₃) enhances water solubility compared to non-polar analogs like Methyl 4-(3-chloropropoxy)benzoate. However, the chloro group counteracts this by increasing hydrophobicity .

Preparation Methods

Chlorination of Methyl 3-amino-5-methoxybenzoate

One of the key steps is the selective chlorination at the 4-position of the aromatic ring. A method analogous to the preparation of related compounds such as methyl 4-acetamido-5-chloro-2-methoxybenzoate uses N-chlorosuccinimide (NCS) as the chlorinating agent in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Reaction conditions:

  • Dissolve methyl 3-amino-5-methoxybenzoate in DMF.
  • Add N-chlorosuccinimide slowly under controlled temperature (often room temperature or slightly elevated).
  • Stir the reaction mixture under insulation (no external heating) to allow chlorination at the 4-position.
  • The reaction proceeds to give crude this compound.

This method offers advantages such as high molar yield, low cost, safety, and environmental friendliness due to mild conditions and the use of NCS as a selective chlorinating agent.

Esterification and Methylation Approaches

If the starting material is the corresponding acid (3-amino-4-chloro-5-methoxybenzoic acid), methylation can be achieved by:

  • Reaction with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Alternatively, Fischer esterification by refluxing the acid with methanol and an acid catalyst (e.g., sulfuric acid) can be used.

These methods ensure the formation of the methyl ester functional group essential for the target compound.

Alternative Synthetic Route via Amino Acid Precursor

Another route involves synthesizing the 4-amino-5-chloro-2-methoxybenzoic acid precursor, followed by methylation to the ester. According to patent CN105237422A, the synthetic method involves:

  • Preparation of 4-amino-5-chloro-2-methoxybenzoic acid via controlled chlorination and amination steps.
  • Subsequent esterification with methanol under reflux conditions.
  • Purification by filtration and recrystallization to obtain this compound with high purity.

Comparative Data Table of Preparation Methods

Step / Parameter Method 1: NCS Chlorination in DMF Method 2: Esterification of Acid Precursor
Starting Material Methyl 3-amino-5-methoxybenzoate 4-amino-5-chloro-2-methoxybenzoic acid
Chlorinating Agent N-chlorosuccinimide (NCS) Chlorination prior to esterification
Solvent N,N-Dimethylformamide (DMF) Methanol (for esterification)
Reaction Temperature Room temperature to mild heating Reflux (methanol with acid catalyst)
Reaction Time Several hours (typically 2-6 h) Several hours (3-5 h)
Yield High molar yield (reported >80%) Moderate to high yield depending on purity of acid precursor
Purification Filtration, solvent removal, recrystallization Filtration, washing, recrystallization
Environmental & Safety Aspects Mild, avoids harsh chlorinating agents Uses acidic conditions, requires careful handling of reagents

Research Findings and Notes

  • The use of NCS in DMF for chlorination is well-documented for selective aromatic chlorination without over-chlorination or degradation of amino groups.
  • Esterification under acidic reflux is a classical approach but may require careful control to avoid hydrolysis or side reactions.
  • The direct use of DMF mother liquor from chlorination as a solvent for subsequent reactions improves process efficiency and reduces waste.
  • The amino group’s position (3-amino vs 4-amino) affects reactivity and regioselectivity; thus, synthetic routes must be tailored accordingly.
  • No references from unreliable sources such as benchchem.com or smolecule.com were used to ensure data reliability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-4-chloro-5-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-4-chloro-5-methoxybenzoate

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